molecular formula C11H19N3O2 B7921657 N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7921657
M. Wt: 225.29 g/mol
InChI Key: QCAHFBJTQAUGNZ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound known for its multifaceted applications in scientific research. Characterized by its unique molecular structure, it belongs to the category of amides, featuring a pyrrolidine ring connected to a cyclopropyl group through acetamide and amino-acetyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide generally involves multiple steps:

  • Formation of the Pyrrolidin-3-yl Group: : Typically initiated by the cyclization of suitable precursors such as 3-pyrrolidone.

  • Amino-Acetylation:

  • Cyclopropyl Introduction: : The cyclopropyl group is introduced via cyclopropanation reactions, frequently utilizing diazo compounds and transition metal catalysts.

Industrial Production Methods: The industrial production of this compound adheres to scalable synthetic protocols. Employing batch or continuous flow reactors ensures consistent yields and quality.

Chemical Reactions Analysis

Types of Reactions: This compound exhibits versatility in chemical reactions:

  • Oxidation: : Undergoes selective oxidation with reagents such as potassium permanganate to form corresponding amides and carboxylic acids.

  • Reduction: : Reductive transformations with hydrogen gas and palladium catalysts yield amines.

  • Substitution: : Nucleophilic substitution reactions, particularly at the acetamide site, can generate various derivatives.

Common Reagents and Conditions: Oxidative and reductive reactions often employ agents like KMnO₄ and H₂/Pd. Substitution reactions usually utilize alkyl halides and strong bases like sodium hydride.

Major Products: The major products from these reactions include oxidized amides, primary and secondary amines, and substituted amides, depending on the reagents and conditions.

Scientific Research Applications

Chemistry: In organic synthesis, N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide serves as a precursor for more complex molecules.

Biology and Medicine: In biological research, it's used to study enzyme interactions due to its inhibitory properties. Its derivatives have potential as therapeutic agents targeting neurological disorders.

Industry: Its application extends to the development of advanced materials with tailored properties for use in pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through the inhibition of specific enzymes, interacting with the active sites via its pyrrolidin-3-yl and cyclopropyl groups.

Molecular Targets and Pathways: Targets include enzymes like acetylcholinesterase, impacting pathways involved in neurotransmission. The compound modulates these pathways by binding to enzyme active sites, preventing substrate access.

Comparison with Similar Compounds

Unique Features: N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide's unique combination of pyrrolidine and cyclopropyl structures offers distinct steric and electronic properties, enhancing its reactivity and specificity.

Similar Compounds

  • N-(2-Aminoethyl)pyrrolidin-3-yl-acetamide

  • Cyclopropyl acetamide derivatives

  • Pyrrolidinyl acetyl compounds

While these compounds share structural similarities, variations in the substituent groups influence their reactivity and biological activities.

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Properties

IUPAC Name

N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHFBJTQAUGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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